- Synthesis of amides with retention of the functional group, Science of Synthesis, 2005, 21, 179-257

Cas no 90564-02-6 (Methyl 2-Carbamoylbenzoate)

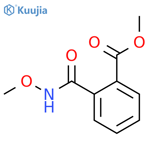

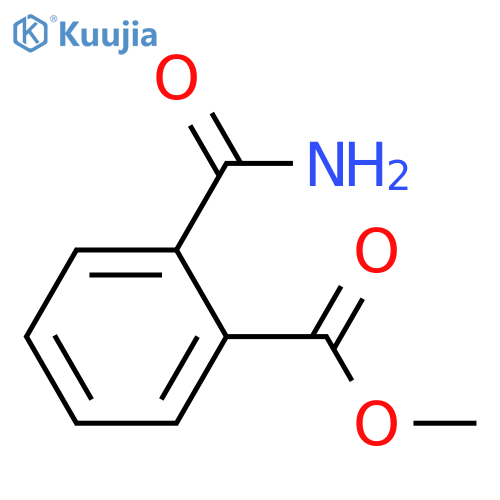

Methyl 2-Carbamoylbenzoate structure

Produktname:Methyl 2-Carbamoylbenzoate

CAS-Nr.:90564-02-6

MF:C9H9NO3

MW:179.172662496567

CID:1056397

Methyl 2-Carbamoylbenzoate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Methyl 2-Carbamoylbenzoate

- 2-(aminocarbonyl)Benzoic acid methyl ester

- Methyl 2-(aminocarbonyl)benzoate (ACI)

- Phthalamic acid, methyl ester (7CI)

-

- Inchi: 1S/C9H9NO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3,(H2,10,11)

- InChI-Schlüssel: ZZOHVJNFBQBFNG-UHFFFAOYSA-N

- Lächelt: O=C(C1C(C(N)=O)=CC=CC=1)OC

Berechnete Eigenschaften

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 3

Methyl 2-Carbamoylbenzoate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ET386-200mg |

Methyl 2-Carbamoylbenzoate |

90564-02-6 | 95+% | 200mg |

445.0CNY | 2021-07-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ET386-50mg |

Methyl 2-Carbamoylbenzoate |

90564-02-6 | 95+% | 50mg |

184.0CNY | 2021-07-10 | |

| eNovation Chemicals LLC | K94197-5g |

Methyl 2-Carbamoylbenzoate |

90564-02-6 | 95% | 5g |

$715 | 2024-07-20 | |

| Apollo Scientific | OR470151-250mg |

Methyl 2-Carbamoylbenzoate |

90564-02-6 | 250mg |

£130.00 | 2025-02-20 | ||

| Ambeed | A882767-100mg |

Methyl 2-Carbamoylbenzoate |

90564-02-6 | 95% | 100mg |

$50.0 | 2024-08-02 | |

| 1PlusChem | 1P00IGNZ-250mg |

Benzoic acid, 2-(aminocarbonyl)-, methyl ester |

90564-02-6 | 95% | 250mg |

$87.00 | 2024-04-20 | |

| A2B Chem LLC | AI60607-250mg |

Methyl 2-Carbamoylbenzoate |

90564-02-6 | 95% | 250mg |

$70.00 | 2024-05-20 | |

| A2B Chem LLC | AI60607-1g |

Methyl 2-Carbamoylbenzoate |

90564-02-6 | 95% | 1g |

$173.00 | 2024-05-20 | |

| eNovation Chemicals LLC | K94197-5g |

Methyl 2-Carbamoylbenzoate |

90564-02-6 | 95% | 5g |

$715 | 2025-02-19 | |

| Apollo Scientific | OR470151-100mg |

Methyl 2-Carbamoylbenzoate |

90564-02-6 | 100mg |

£75.00 | 2025-02-20 |

Methyl 2-Carbamoylbenzoate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 3 h, rt

Referenz

- Pd-Catalyzed Asymmetric Dearomatization of Indoles via Decarbonylative Heck-Type Reaction of Thioesters, Organic Letters, 2021, 23(1), 172-177

Synthetic Routes 3

Reaktionsbedingungen

1.1 Solvents: Dichloromethane

1.2 Reagents: Sulfuric acid , Water Solvents: Methanol

1.2 Reagents: Sulfuric acid , Water Solvents: Methanol

Referenz

- A facile preparation of primary carboxamides, Synthesis, 1985, (5), 517-19

Methyl 2-Carbamoylbenzoate Raw materials

Methyl 2-Carbamoylbenzoate Preparation Products

Methyl 2-Carbamoylbenzoate Verwandte Literatur

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796

-

Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161

90564-02-6 (Methyl 2-Carbamoylbenzoate) Verwandte Produkte

- 6757-31-9(Methyl 4-carbamoylbenzoate)

- 106748-24-7(Methyl 3-carbamoylbenzoate)

- 61088-45-7(methyl 2-(aminomethyl)benzoate)

- 85118-25-8(5-Carbamoylphthalide)

- 1804349-17-4(3-(Fluoromethyl)-6-iodo-2-methyl-5-(trifluoromethoxy)pyridine)

- 1805315-30-3(Ethyl 2-(difluoromethyl)-6-hydroxypyridine-4-carboxylate)

- 2227929-05-5((3S)-3-{4-(tert-butoxy)carbonylmorpholin-3-yl}-3-hydroxypropanoic acid)

- 2650530-00-8(Acetic acid, 2-[(6-benzo[b]thien-2-ylthieno[3,2-d]pyrimidin-4-yl)thio]-)

- 1040051-19-1(6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid)

- 1342631-22-4(2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-4-fluoroaniline)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:90564-02-6)Methyl 2-Carbamoylbenzoate

Reinheit:99%

Menge:1g

Preis ($):194.0